molecular formula C16H18BClN2O3 B13727418 5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde

5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde

Cat. No.: B13727418
M. Wt: 332.6 g/mol
InChI Key: NESDKEFFFBJWKN-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a chloro group and a pyrazolyl group, which is further functionalized with a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Dioxaborolane Group: This step often involves the use of boronic acids or boronate esters in the presence of catalysts such as palladium.

    Chlorination and Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: 5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzoic acid

    Reduction: 5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The dioxaborolane group can interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate

Uniqueness

What sets 5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the chloro and dioxaborolane groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H18BClN2O3

Molecular Weight

332.6 g/mol

IUPAC Name

5-chloro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde

InChI

InChI=1S/C16H18BClN2O3/c1-15(2)16(3,4)23-17(22-15)12-8-19-20(9-12)14-6-5-13(18)7-11(14)10-21/h5-10H,1-4H3

InChI Key

NESDKEFFFBJWKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=C(C=C3)Cl)C=O

Origin of Product

United States

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